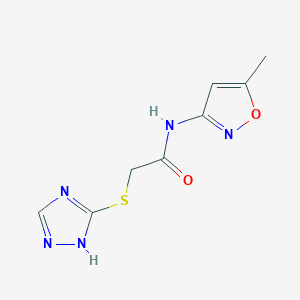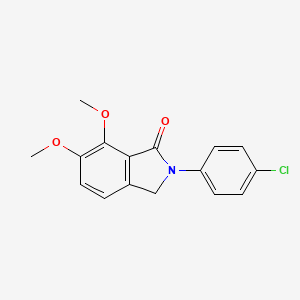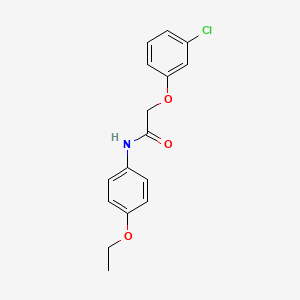![molecular formula C21H29N3O4 B5510302 3-cyclopentyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylpropanamide](/img/structure/B5510302.png)
3-cyclopentyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic precursors like acetic acids, benzoyl chlorides, or hydrazides, leading to the formation of oxadiazole derivatives. These processes can include esterification, cyclization, and substitution reactions, which are critical for constructing the oxadiazole core and introducing various substituents to investigate their effects on biological activity and chemical properties (Ravinaik et al., 2021).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are commonly used to determine the molecular structure of synthesized compounds. These techniques help in confirming the presence of the oxadiazole ring, identifying substituent patterns, and understanding the compound's conformation (Jin et al., 2006).
Chemical Reactions and Properties
Oxadiazole derivatives participate in various chemical reactions, reflecting their reactivity towards different reagents and conditions. Their chemical properties, such as nucleophilicity or electrophilicity, can be altered by substituting different groups at the oxadiazole ring, influencing their potential applications in medicinal chemistry and materials science (Adelstein et al., 1976).
Physical Properties Analysis
The physical properties of oxadiazole derivatives, such as solubility, melting point, and crystallinity, can be influenced by the nature and position of substituents on the oxadiazole ring. These properties are essential for determining the compound's suitability for various applications, including pharmaceutical formulations and material science (Balsamini et al., 1992).
Chemical Properties Analysis
The chemical behavior of oxadiazole derivatives under different conditions can provide insights into their stability, reactivity, and potential mechanisms of action in biological systems. Studies often focus on the electron-withdrawing or donating effects of the oxadiazole ring and its impact on the molecule's overall reactivity (Sharma et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- The compound has been utilized in the synthesis of novel derivatives, such as 6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid N-methylamide, highlighting its role in the preparation of functionally-substituted tetrahydroisoquinolines with potential pharmacological properties (Aghekyan et al., 2009).
Structural Analysis
- Studies have investigated the crystal structures and Hirshfeld surfaces of derivatives like 4,5-dihydro-1,3,4-oxadiazole-2-thiones, providing insights into their molecular interactions, which is crucial for understanding their biological activities and designing new compounds with enhanced efficacy (Karanth et al., 2019).
Antimicrobial and Anti-Proliferative Activities
- The antimicrobial and anti-proliferative properties of 1,3,4-oxadiazole N-Mannich bases, synthesized from derivatives including the 3,4-dimethoxyphenyl variant, have been assessed against various pathogens and cancer cell lines, showcasing the potential therapeutic applications of these compounds (Al-Wahaibi et al., 2021).
Anticancer Evaluation
- Derivatives incorporating the 1,3,4-oxadiazolyl and 3,4-dimethoxyphenyl groups have been designed, synthesized, and evaluated for their anticancer activity against multiple cancer cell lines, indicating the role of these compounds in the development of new anticancer drugs (Ravinaik et al., 2021).
Antidiarrheal Agents
- The compound has been involved in the development of novel antidiarrheal agents, demonstrating the versatility of 1,3,4-oxadiazole derivatives in medicinal chemistry and their potential in creating new treatments for gastrointestinal disorders (Adelstein et al., 1976).
Synthesis and Bioactivity
- Research has focused on synthesizing 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives and evaluating their antiproliferative activities, highlighting the potential of these compounds in cancer therapy (Jin et al., 2006).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-cyclopentyl-N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-ethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c1-4-24(20(25)12-9-15-7-5-6-8-15)14-19-22-21(23-28-19)16-10-11-17(26-2)18(13-16)27-3/h10-11,13,15H,4-9,12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDCMOQVUQOIMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)C(=O)CCC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-ethylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(4-methyl-1-piperazinyl)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5510224.png)


![2-[4-(dimethylamino)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B5510257.png)

![ethyl {[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetate](/img/structure/B5510280.png)
![(1S*,5R*)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510292.png)
![N,N-dimethyl-6-[4-(2-pyrimidinylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5510294.png)
![2-(2-oxo-1-pyrrolidinyl)-N-[rel-(3R,4S)-4-propyl-1-(2-pyrimidinylmethyl)-3-pyrrolidinyl]acetamide hydrochloride](/img/structure/B5510305.png)
![3-chloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5510310.png)

![1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5510323.png)
![4-[5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5510329.png)